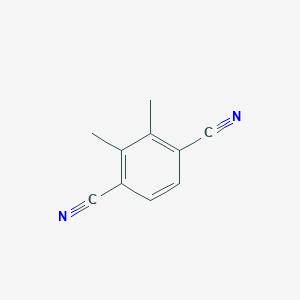

2,3-Dimethylbenzene-1,4-dicarbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-dimethylbenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-8(2)10(6-12)4-3-9(7)5-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJAONKADPJUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611665 | |

| Record name | 2,3-Dimethylbenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103754-49-0 | |

| Record name | 2,3-Dimethylbenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches for 2,3-Dimethylbenzene-1,4-dicarbonitrile

De novo synthesis, in this context, refers to the construction of the substituted aromatic ring system itself, rather than modifying a pre-existing, similarly substituted benzene (B151609) derivative.

The assembly of highly substituted aromatic rings often relies on multi-step sequences that build the cyclic core as a key part of the strategy. nih.gov Cycloaddition reactions, such as the Diels-Alder reaction, represent a powerful tool for this purpose. walisongo.ac.idazom.com In a hypothetical de novo synthesis, a suitably substituted diene could react with a dienophile to construct the six-membered ring, with the methyl groups and precursors to the nitrile groups incorporated in the starting materials. walisongo.ac.id Subsequent steps, such as aromatization, would yield the benzene ring. azom.com

More advanced strategies, like the hexadehydro-Diels-Alder (HDDA) reaction, offer pathways to highly substituted arenes and can be employed for the de novo construction of complex aromatic scaffolds. nih.gov When designing any multi-step synthesis, the order of reactions is critical to ensure the correct regiochemical outcome, meaning the substituents are placed at the desired positions on the aromatic ring. libretexts.org For a meta-disubstituted product, a meta-directing group should be introduced first, while for ortho/para products, an ortho/para-directing group should be installed initially. libretexts.org

More direct and common approaches involve the derivatization of precursors that already contain the 2,3-dimethylbenzene core.

From 1,4-dibromo-2,3-dimethylbenzene (B1631555) : A primary route to this compound is through the cyanation of 1,4-dibromo-2,3-dimethylbenzene. nih.gov This nucleophilic substitution reaction is typically carried out using cyanide sources like copper(I) cyanide (CuCN) or potassium cyanide (KCN). The use of phase-transfer catalysis has been reported to achieve yields as high as 87.0% for this conversion. Palladium or nickel-based catalytic systems can also be employed to enhance the efficiency of such coupling reactions.

From 2,3-dimethylbenzene-1,4-dicarbaldehyde : While the reduction of the dinitrile to the dicarbaldehyde is a known transformation, the reverse reaction is also synthetically feasible. lookchem.com A general method for converting aldehydes to nitriles involves a two-step process. chemistrysteps.com First, the dialdehyde (B1249045) would be oxidized to the corresponding 2,3-dimethylbenzene-1,4-dicarboxylic acid. This diacid can then be converted to the diamide, which is subsequently dehydrated using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to yield the dinitrile. chemistrysteps.com

Functional Group Interconversions and Derivatization

The reactivity of this compound is dominated by the chemistry of its nitrile groups and, to a lesser extent, its alkyl substituents.

The two nitrile groups on the aromatic ring are highly versatile and can be converted into a range of other functional groups. libretexts.org The carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. numberanalytics.comopenstax.org

Key transformations include:

Hydrolysis : In the presence of strong acid or base and water, the nitrile groups can be hydrolyzed to form 2,3-dimethylbenzene-1,4-dicarboxylic acid. libretexts.orgopenstax.orgnumberanalytics.com This reaction proceeds through an amide intermediate. openstax.org

Reduction to Amines : Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the nitrile groups to primary amines, yielding 2,3-dimethylbenzene-1,4-diamine. chemistrysteps.comopenstax.org

Reduction to Aldehydes : Using milder reducing agents like diisobutylaluminium hydride (DIBAL-H), the reduction can be stopped at the aldehyde stage, forming 2,3-dimethylbenzene-1,4-dicarbaldehyde. chemistrysteps.com

Reaction with Organometallic Reagents : Grignard reagents or organolithium compounds can add to the nitrile groups. chemistrysteps.comlibretexts.org Subsequent hydrolysis of the intermediate imine anion yields a diketone. libretexts.orgopenstax.org

Table 1: Selected Transformations of Nitrile Groups

| Starting Compound | Reagent(s) | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| This compound | H₃O⁺ or OH⁻, H₂O | 2,3-Dimethylbenzene-1,4-dicarboxylic acid | Hydrolysis | numberanalytics.com, openstax.org |

| This compound | 1. LiAlH₄ 2. H₂O | 2,3-Dimethylbenzene-1,4-diamine | Reduction | chemistrysteps.com, openstax.org |

| This compound | 1. DIBAL-H 2. H₂O | 2,3-Dimethylbenzene-1,4-dicarbaldehyde | Partial Reduction | chemistrysteps.com |

| This compound | 1. R-MgBr 2. H₃O⁺ | 1,4-Diacyl-2,3-dimethylbenzene | Grignard Reaction | libretexts.org, openstax.org |

The methyl groups attached to the benzene ring are generally less reactive than the nitrile groups. In electrophilic aromatic substitution reactions, alkyl groups are activating and direct incoming electrophiles to the ortho and para positions. libretexts.org However, in this compound, the other ring positions are already substituted.

A key transformation available to these alkyl groups is benzylic halogenation. This reaction occurs via a free-radical mechanism and does not affect the aromatic ring itself. Using a reagent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator, one or both methyl groups can be selectively brominated at the benzylic position. youtube.com This would produce 1-(bromomethyl)-2,3-dimethylbenzene-1,4-dicarbonitrile or 1,4-bis(bromomethyl)-2,3-dimethylbenzene-dicarbonitrile, which are themselves valuable synthetic intermediates.

Catalytic Systems and Reaction Optimization in Dicarbonitrile Synthesis

Catalysis plays a crucial role in optimizing the synthesis of aromatic dinitriles, improving reaction rates, yields, and selectivity.

For the synthesis of this compound from its halogenated precursors, several catalytic systems are beneficial:

Palladium or Nickel Catalysts : In cyanation reactions that can be viewed as cross-coupling processes, palladium or nickel catalysts are often used to enhance reaction efficiency and facilitate the formation of the carbon-cyanide bond.

Phase-Transfer Catalysis (PTC) : This technique is particularly useful for reactions involving reagents that are soluble in different, immiscible phases, such as an aqueous solution of a cyanide salt and an organic solution of the aromatic dihalide. A phase-transfer catalyst, like a quaternary ammonium (B1175870) salt, shuttles the cyanide anion from the aqueous phase to the organic phase, enabling the reaction to proceed at a much faster rate. This method has been successfully applied to the synthesis from 1,4-dibromo-2,3-dimethylbenzene.

Table 2: Catalytic Systems in Dicarbonitrile Synthesis

| Catalytic System | Purpose | Example Application | Reference(s) |

|---|---|---|---|

| Palladium or Nickel Complexes | To enhance efficiency in cross-coupling cyanation reactions. | Synthesis from aryl halides. | |

| Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | To facilitate reactions between reactants in immiscible phases. | Reaction of 1,4-dibromo-2,3-dimethylbenzene with KCN. |

Advanced Structural Characterization and Solid State Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific SCXRD study for 2,3-dimethylbenzene-1,4-dicarbonitrile is not publicly documented, the principles of such an analysis are well-established and provide a framework for understanding its potential molecular and supramolecular structure.

An SCXRD analysis would precisely determine the bond lengths, bond angles, and torsion angles of this compound. This would reveal the planarity of the benzene (B151609) ring and the orientation of the nitrile and methyl substituents. In related aromatic compounds, the geometry can be influenced by steric hindrance and electronic effects between adjacent functional groups. For instance, in some benzofuroxan (B160326) derivatives, the torsional angles of nitro groups are significantly affected by the steric hindrance of neighboring substituents. mdpi.com The conformation of the molecule, particularly the rotation of the methyl groups, would be definitively established, providing insight into the molecule's shape in the solid state.

The crystallographic space group and unit cell parameters are fundamental descriptors of a crystal lattice. The space group describes the symmetry elements present in the crystal, while the unit cell parameters define the dimensions and angles of the repeating unit that forms the crystal. For example, a study on host-guest complexes of 4,4′-(9-fluorenylidene)diphenol with various alkylnitriles found that all the complexes crystallized in the monoclinic crystal system with the P2₁/n space group. acs.org Determining these parameters for this compound would be the first step in a full structural elucidation, providing crucial information about the packing efficiency and symmetry of the molecules in the crystal.

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. ias.ac.inrsc.org In the case of this compound, several types of interactions would be anticipated:

Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C–H···N hydrogen bonds involving the aromatic and methyl hydrogens and the nitrogen of the nitrile groups are expected to be significant. Such interactions are known to play a role in the crystal packing of other nitrile-containing compounds. acs.orgmdpi.com

π-π Stacking: The aromatic benzene ring is capable of engaging in π-π stacking interactions, where parallel rings are offset from one another. These interactions are a common feature in the crystal structures of aromatic molecules and contribute significantly to the stability of the crystal lattice. mdpi.comnih.gov

The interplay of these interactions dictates the final crystal structure and can influence the physical properties of the material.

Polymorphism and Crystal Engineering of Dicarbonitrile Compounds

Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.commdpi.com These different forms, or polymorphs, can exhibit distinct physical properties. The study of polymorphism is a key aspect of crystal engineering, which aims to design and synthesize crystalline materials with desired properties based on an understanding of intermolecular interactions. nih.gov

Dicarbonitrile compounds are of interest in crystal engineering due to the directional nature of the nitrile group, which can participate in various non-covalent interactions. Studies on different benzofuroxan derivatives have revealed the existence of multiple polymorphs, with subtle changes in crystallization solvent leading to different crystal structures. mdpi.com The potential for polymorphism in this compound is significant, and different crystallization conditions could potentially yield different crystalline forms with unique properties.

Spectroscopic Elucidation of Molecular and Electronic Structures

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds or functional groups, acting as a molecular fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In 2,3-dimethylbenzene-1,4-dicarbonitrile, the most diagnostic signal is the strong stretching vibration of the nitrile (C≡N) group. This absorption is typically observed in the range of 2250-2230 cm⁻¹. For aromatic nitriles, this peak appears near 2230 cm⁻¹, confirming the presence of the two nitrile substituents on the benzene (B151609) ring. pressbooks.pubucalgary.ca

Other characteristic absorptions include C-H stretching vibrations from the methyl groups and the aromatic ring, which typically appear between 3100-2850 cm⁻¹. modgraph.co.uk Specifically, aromatic C-H stretches are found from 3100-3000 cm⁻¹, while alkyl C-H stretches occur from 3000-2850 cm⁻¹. researchgate.net Vibrations associated with the benzene ring itself are expected near 1600 and 1500 cm⁻¹. modgraph.co.ukpace.edu

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N Stretch | Nitrile | ~2230 | Strong |

| C-H Stretch | Aromatic | 3100–3000 | Medium-Strong |

| C-H Stretch | Methyl (Alkyl) | 3000–2850 | Medium-Strong |

| C=C Stretch | Aromatic Ring | ~1600 and ~1500 | Medium-Weak |

Raman spectroscopy provides complementary information to FTIR. While no specific Raman spectrum for this compound is available in the reviewed literature, the expected signals can be inferred from similar compounds. The nitrile group (C≡N) exhibits a distinct vibrational mode in the 2100-2300 cm⁻¹ region. researchgate.net For example, acetonitrile (B52724) shows a Raman band at 2256 cm⁻¹, and other aromatic nitriles like α-cyano-4-hydroxycinnamic acid (CCA) show a peak at 2230 cm⁻¹. researchgate.net Therefore, a strong Raman signal is anticipated in this region for this compound.

Additionally, the spectra of xylene isomers, which share the dimethylbenzene core, show characteristic peaks for ring vibrational modes at approximately 1365 cm⁻¹ and 1600 cm⁻¹. wikipedia.org Unique peaks for different isomers, such as those seen for m-xylene (B151644) at 730, 1004, and 1253 cm⁻¹, highlight how Raman spectroscopy can distinguish between closely related structures. youtube.com This technique relies on changes in polarizability during molecular vibration. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete chemical structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon nuclei.

In the ¹H NMR spectrum of this compound, the symmetry of the molecule dictates the number and type of signals. The two methyl groups (-CH₃) are chemically equivalent, as are the two aromatic protons (-H). This results in two distinct signals.

Based on analysis of similar structures, the following chemical shifts are expected:

Methyl Protons: The six protons of the two methyl groups are expected to produce a single resonance signal in the range of δ 2.1–2.5 ppm.

Aromatic Protons: The two protons on the benzene ring are expected to appear as a singlet in the aromatic region, typically between δ 7.0–8.0 ppm.

The integration of these peaks would show a 6:2 ratio (or 3:1), corresponding to the methyl and aromatic protons, respectively.

| Proton Type | Environment | Expected Chemical Shift (δ, ppm) | Number of Protons |

|---|---|---|---|

| Methyl (2x -CH₃) | Alkyl, attached to aromatic ring | 2.1–2.5 | 6 |

| Aromatic (2x Ar-H) | Aromatic ring | 7.0–8.0 | 2 |

The ¹³C NMR spectrum provides information on all unique carbon environments in the molecule. Due to the molecule's symmetry, four distinct signals are expected for the ten carbon atoms: one for the two equivalent methyl carbons, one for the two equivalent nitrile carbons, and two for the six aromatic carbons (one for the two carbons bearing methyl groups, one for the two carbons bearing nitrile groups, and one for the two carbons bearing hydrogen atoms, though some may be equivalent).

Expected chemical shift ranges are:

Nitrile Carbons (-C≡N): These carbons are characteristically found in the δ 115–120 ppm range. pressbooks.pub

Methyl Carbons (-CH₃): These alkyl carbons typically appear significantly upfield, around δ 20–25 ppm.

Aromatic Carbons (C-Ar): The carbons of the benzene ring resonate between δ 125–150 ppm. youtube.com The specific shifts depend on the substituent, with carbons attached to the electron-withdrawing nitrile groups expected to be further downfield than those attached to the methyl groups.

| Carbon Type | Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl Carbons (2x -CH₃) | Alkyl | 20–25 |

| Nitrile Carbons (2x -C≡N) | Nitrile | 115–120 |

| Aromatic Carbons (6x C-Ar) | Aromatic Ring | 125–150 |

While one-dimensional NMR provides fundamental structural data, advanced techniques can offer deeper insights, especially for confirming connectivity and studying the molecule in different phases.

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous structural assignment. nih.govuniversiteitleiden.nl

An HSQC experiment would show correlations between directly bonded carbon and hydrogen atoms, confirming the assignment of the methyl signal (δ ~2.3 ppm in ¹H, δ ~22 ppm in ¹³C) and the aromatic C-H signal (δ ~7.5 ppm in ¹H, and its corresponding carbon signal). nih.gov

Solid-State NMR (SSNMR): This technique analyzes the compound in its crystalline state. SSNMR can reveal information about molecular packing and identify the presence of crystallographically inequivalent molecules, which might cause signal splitting not observed in solution-state NMR. researchgate.net For a related compound, 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine, SSNMR showed that splittings in the methyl and cyano signals were a result of two different molecular environments within the crystal lattice. A similar study on this compound could provide detailed information on its solid-state conformation and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, offers a window into the electronic energy levels of this compound. These techniques probe the transitions of electrons between different orbitals upon absorption of light and their subsequent relaxation and emission of photons.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorption bands arising from π-π* electronic transitions within the benzene ring. The positions and intensities of these bands are influenced by the substituents on the ring. The two methyl groups and two nitrile groups on the benzene ring of this compound affect the energy of the molecular orbitals, thus determining the specific wavelengths of light absorbed.

For comparative context, studies on similar substituted aromatic dinitriles could offer an approximation of the expected absorption regions. However, without direct experimental measurement, a precise data table for this compound cannot be constructed.

Photoluminescence and Luminescence Properties

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides information about the excited electronic states of a molecule. The emission spectrum is typically Stokes-shifted to longer wavelengths relative to the absorption spectrum.

Detailed photoluminescence studies, including quantum yield and lifetime measurements, for this compound are not extensively documented in the available scientific literature. The luminescent properties of aromatic nitriles can be complex and are often influenced by factors such as solvent polarity, temperature, and the presence of quenching agents. The nitrile groups, being electron-withdrawing, can influence the nature of the excited state and the efficiency of radiative decay.

To provide a comprehensive understanding of its luminescent behavior, further experimental investigation into the fluorescence and phosphorescence spectra of this compound would be necessary.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The fragmentation of this compound upon electron ionization would provide a unique "fingerprint" that confirms its elemental composition and the connectivity of its atoms.

The molecular ion peak ([M]⁺) for this compound (C₁₀H₈N₂) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 156.19 g/mol ). The fragmentation of aromatic compounds often involves the loss of stable neutral molecules or radicals. For this compound, characteristic fragmentation pathways could include the loss of a methyl radical (CH₃•), leading to a peak at M-15, or the loss of a hydrogen cyanide molecule (HCN), resulting in a peak at M-27. The stability of the aromatic ring often leads to a prominent molecular ion peak.

While a detailed experimental mass spectrum with a full assignment of fragment ions for this compound is not available in the surveyed literature, the principles of mass spectrometry of aromatic compounds suggest the following potential fragments.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Postulated Fragment Ion | Potential Neutral Loss |

| 156 | [C₁₀H₈N₂]⁺• (Molecular Ion) | - |

| 141 | [C₉H₅N₂]⁺ | CH₃• |

| 129 | [C₉H₈N]⁺ | HCN |

| 116 | [C₈H₆N]⁺ | CH₃CN |

This table is based on general fragmentation principles and requires experimental verification.

Further detailed mass spectrometric analysis, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), would be invaluable for the unambiguous confirmation of the elemental composition of each fragment and for mapping the precise fragmentation pathways of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of various molecular properties with increasing accuracy. For 2,3-dimethylbenzene-1,4-dicarbonitrile, these calculations provide a foundational understanding of its structure and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. youtube.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. youtube.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. researchgate.net

For this compound, DFT calculations are employed to perform geometry optimization. youtube.comresearchgate.net This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the lowest energy, known as the global minimum on the potential energy surface. youtube.comresearchgate.net The successful optimization to a stable structure is confirmed when no imaginary vibrational frequencies are found, indicating a true energy minimum. researchgate.net The B3LYP hybrid functional is a popular choice within DFT for such calculations, known for its success in predicting electronic properties like ionization potentials and energy gaps. researchgate.net These optimized geometries provide crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Selection and Impact of Basis Sets (e.g., 6-31G(d), 6-311G(d,p), 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the atomic orbitals. researchgate.net Different basis sets offer varying levels of flexibility and computational expense. researchgate.net

The Pople-style basis sets are commonly used and are denoted by a specific nomenclature. researchgate.net For instance, in the 6-31G(d) basis set, the '6-31G' part indicates a split-valence double-zeta basis set, where core orbitals are described by a single basis function (a contraction of 6 primitive Gaussian functions) and valence orbitals are split into two basis functions (composed of 3 and 1 primitive Gaussians, respectively). researchgate.net The '(d)' denotes the addition of polarization functions on heavy (non-hydrogen) atoms, which allows for more flexibility in the orbital shapes and is crucial for accurate descriptions of bonding. researchgate.net

The 6-311G(d,p) basis set represents a triple-zeta valence description, where each valence orbital is described by three basis functions (composed of 3, 1, and 1 primitive Gaussians). researchgate.net The '(d,p)' indicates the inclusion of d-type polarization functions on heavy atoms and p-type polarization functions on hydrogen atoms, providing even greater flexibility. uni-rostock.de

For calculations requiring higher accuracy, especially for systems with diffuse electron density like anions or in the study of non-covalent interactions, diffuse functions are added. researchgate.net The 6-311++G(d,p) basis set includes diffuse functions on both heavy atoms ('+') and hydrogen atoms ('++'). researchgate.net The choice of basis set is a critical step in computational studies, as larger and more flexible basis sets generally yield more reliable results, though at a higher computational cost. researchgate.net The selection depends on the specific properties being investigated and the size of the molecular system. researchgate.net

| Basis Set | Description | Key Features |

|---|---|---|

| 6-31G(d) | Split-valence double-zeta with polarization functions on heavy atoms. | A good balance of accuracy and computational cost for many organic molecules. |

| 6-311G(d,p) | Split-valence triple-zeta with polarization functions on heavy atoms and hydrogens. | Offers improved accuracy over double-zeta basis sets, particularly for describing bond angles and lengths. |

| 6-311++G(d,p) | Triple-zeta with polarization and diffuse functions on all atoms. | Recommended for systems where electron density is diffuse, such as in anions or for calculating properties like electron affinity. |

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. For this compound, analyzing its electronic properties provides insights into its reactivity, stability, and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.comschrodinger.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. ossila.comschrodinger.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). schrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net DFT calculations are a common method for computing the energies of the HOMO and LUMO and thus determining the energy gap. schrodinger.com For substituted benzene (B151609) derivatives, the presence of substituent groups can influence the energy gap; for example, the addition of methyl groups has been shown to decrease the energy gap in benzene derivatives, thereby increasing their reactivity. researchgate.net

| Orbital | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability of a molecule to donate electrons. Higher HOMO energy suggests a better electron donor. researchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Indicates the ability of a molecule to accept electrons. Lower LUMO energy suggests a better electron acceptor. researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. A larger gap corresponds to higher stability. schrodinger.comresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is calculated by determining the electrostatic force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de

The resulting MEP map is color-coded to represent different potential values. uni-muenchen.de Regions of negative electrostatic potential, typically colored red, indicate areas of high electron density and are susceptible to electrophilic attack. researchgate.netresearchgate.net In molecules containing electronegative atoms like nitrogen, such as in the nitrile groups of this compound, these regions are expected to be prominent. researchgate.net Conversely, regions of positive electrostatic potential, usually colored blue, signify areas of electron deficiency and are prone to nucleophilic attack. researchgate.net Intermediate potential regions are often colored green. researchgate.net By analyzing the MEP map, one can identify the most likely sites for chemical reactions and hydrogen bonding interactions. uni-muenchen.de

Mulliken Atomic Charges and Charge Distribution Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule. nih.gov This analysis provides a quantitative measure of the electron distribution and helps to understand the electrostatic properties of the molecule. nih.gov The calculation involves partitioning the total electron population among the individual atoms based on the basis functions used in the quantum chemical calculation.

The calculated Mulliken charges can reveal which atoms in this compound are electron-rich (negative charge) and which are electron-poor (positive charge). This information is complementary to the MEP analysis and provides further insight into the molecule's reactivity. For instance, atoms with a significant negative charge are likely to be nucleophilic centers, while those with a positive charge are potential electrophilic sites. The charge distribution also influences other molecular properties, such as the dipole moment. nih.gov

Reactivity and Stability Assessments

Theoretical assessments of reactivity and stability are crucial for predicting how a molecule will behave in a chemical environment. These investigations utilize descriptors derived from the electronic structure of the molecule to quantify its chemical tendencies.

The ionization potential represents the energy required to remove an electron, while electron affinity is the energy released upon gaining an electron. Chemical hardness (η) signifies resistance to change in electron distribution, and its reciprocal, softness (S), indicates the ease of such change. Molecules with a large HOMO-LUMO energy gap are generally harder and less reactive, whereas those with a small gap are softer and more reactive. For this compound, these parameters can be calculated using DFT methods, often with functionals like B3LYP, to predict its stability and reactivity in various chemical processes.

Table 1: Illustrative Global Chemical Activity Descriptors

This table presents a representative set of global reactivity descriptors that would be calculated for this compound using DFT methods. The values are conceptual and based on typical ranges for similar organic molecules.

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | IP | I ≈ -EHOMO | Energy to remove an electron |

| Electron Affinity | EA | A ≈ -ELUMO | Energy released when gaining an electron |

| Chemical Hardness | η | η = (I - A) / 2 | Resistance to electron cloud polarization |

| Chemical Softness | S | S = 1 / η | Reciprocal of hardness, indicates reactivity |

| Electronegativity | χ | χ = (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index | ω | ω = μ² / (2η) | Propensity to accept electrons |

Data in this table is illustrative of typical outputs from DFT calculations.

While global descriptors describe the molecule as a whole, local chemical activity descriptors identify specific reactive sites within the molecule. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. It is used to pinpoint the most likely sites for nucleophilic, electrophilic, and radical attacks.

The function is condensed to atomic sites to determine which atoms are most reactive:

fk+ : For nucleophilic attack (attack by an electron donor), this function identifies the most electrophilic sites.

fk- : For electrophilic attack (attack by an electron acceptor), this function identifies the most nucleophilic sites.

fk0 : For radical attack.

For this compound, DFT calculations would likely identify the nitrile carbon atoms as primary sites for nucleophilic attack due to the strong electron-withdrawing nature of the nitrogen atom. Conversely, the electron-rich aromatic ring would be the probable location for electrophilic attack, with the Fukui function helping to distinguish the reactivity of the different carbon atoms on the ring.

Table 2: Predicted Reactive Sites from Fukui Functions

This table outlines the expected reactive sites on this compound based on the principles of local reactivity theory.

| Type of Attack | Predicted Reactive Site(s) | Rationale |

| Nucleophilic | Nitrile Carbon Atoms | High positive partial charge, susceptible to attack by nucleophiles. |

| Electrophilic | Aromatic Ring Carbon Atoms | High electron density makes the ring a target for electrophiles. |

Predictions are based on general principles of chemical reactivity and would be quantified by specific Fukui function calculations.

Thermochemical stability calculations, performed using computational methods, can predict thermodynamic properties such as enthalpy of formation, Gibbs free energy of formation, and entropy. These values are essential for determining the feasibility and spontaneity of chemical reactions involving the compound. DFT calculations can provide optimized molecular structures and their corresponding electronic energies, which are fundamental inputs for these thermochemical predictions. For this compound, these calculations would assess its stability relative to isomers or potential reactants and products in a synthetic pathway.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., Theoretical IR, NMR shifts)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. For the ¹H NMR spectrum of this compound, signals for the methyl protons would be expected around δ 2.1–2.5 ppm, while the aromatic protons would appear further downfield, typically between δ 7.0–8.0 ppm. In the ¹³C NMR spectrum, the nitrile carbons would produce signals in the δ 115–120 ppm range, with the methyl carbons appearing at approximately δ 20–25 ppm.

Table 3: Predicted Spectroscopic Data for this compound

This table summarizes the expected spectroscopic data based on computational predictions and known values for similar functional groups.

| Spectroscopy | Functional Group | Predicted Wavenumber / Chemical Shift |

| IR | Nitrile (C≡N) stretch | ~2230 cm⁻¹ |

| Aromatic C-H stretch | 3030-3080 cm⁻¹ | |

| Alkyl C-H stretch | 2845-2975 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.0-8.0 ppm |

| Methyl Protons (-CH₃) | δ 2.1-2.5 ppm | |

| ¹³C NMR | Nitrile Carbons (-CN) | δ 115-120 ppm |

| Aromatic Carbons (Ar-C) | δ 120-140 ppm | |

| Methyl Carbons (-CH₃) | δ 20-25 ppm |

Values are based on typical ranges for the specified functional groups and would be refined by specific computational analysis.

Nonlinear Optical (NLO) Properties: Theoretical Prediction and Analysis (e.g., Dipole Moment, Polarizability, Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and, most importantly, its first hyperpolarizability (β). These properties describe how the molecule's charge distribution responds to an external electric field.

Molecules with large hyperpolarizability values often feature donor-π-acceptor architectures, which facilitate intramolecular charge transfer. Although this compound is a relatively symmetric molecule, the strong electron-withdrawing nitrile groups can induce a significant dipole moment and contribute to its NLO response. DFT and time-dependent DFT (TD-DFT) are common methods used to calculate these properties. The calculated hyperpolarizability values are often compared to those of known NLO materials like urea (B33335) to gauge their potential.

Table 4: Calculated Nonlinear Optical Properties

This table shows the types of NLO properties calculated via computational methods. The values are converted from atomic units (a.u.) to electrostatic units (esu) for comparison (1 a.u. for α = 0.1482 × 10⁻²⁴ esu; 1 a.u. for β = 8.6393 × 10⁻³³ esu).

| Property | Symbol | Significance |

| Dipole Moment | μ | Measures the molecule's overall polarity. |

| Polarizability | α | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | Quantifies the second-order nonlinear optical response. |

Specific values for this compound would be determined through dedicated DFT/TD-DFT calculations.

Advanced Applications in Materials Science and Chemical Synthesis

Role as a Monomer or Ligand in Coordination Chemistry and Polymer Science

2,3-Dimethylbenzene-1,4-dicarbonitrile serves a dual role in advanced chemical synthesis, acting as both a versatile ligand for metal complexes and a monomeric unit for specialized polymers. The nitrile functional groups (C≡N) are a well-established class of ligands in coordination chemistry. unibo.it They typically function as monodentate, "end-on" ligands that bind to a metal center through the lone pair of electrons on the nitrogen atom. unibo.it

These nitrile ligands are often considered weakly coordinating, which allows them to be easily displaced by more strongly coordinating ligands. This characteristic makes metal-nitrile complexes valuable as convenient precursors for synthesizing a wide array of derivatives, materials, and catalysts. unibo.it The stability of the resulting metal-nitrile bond can be influenced by the electronic properties of the substituents on the aromatic ring. unibo.it

As a monomer, the bifunctional nature of this compound, with two nitrile groups at opposite ends of the substituted benzene (B151609) ring, allows it to be a building block for polymers. A key example of this is in the formation of macrocyclic compounds like phthalocyanines. In these reactions, four dinitrile molecules undergo a cyclotetramerization reaction to form a large, highly conjugated, and planar ring system. dergipark.org.tr This process showcases its function as a monomeric unit leading to a larger, well-defined molecular architecture.

Development of Functional Organic Materials Based on this compound Scaffolds

The rigid, aromatic core of this compound makes it a valuable scaffold for the construction of functional organic materials. Its reactivity allows for the synthesis of more complex molecules with tailored properties.

Applications in Electronic Materials (e.g., Thermally Activated Delayed Fluorescence (TADF) emitters)

While aromatic nitriles are integral components in the design of various organic electronic materials, specific research detailing the application of this compound as a primary scaffold for Thermally Activated Delayed Fluorescence (TADF) emitters is not extensively documented in the reviewed literature. The design of TADF emitters often relies on creating molecules with specific donor-acceptor structures to achieve a small energy gap between the lowest singlet and triplet excited states, a principle that could potentially incorporate dinitrile-based acceptor units.

Utilization in Organic Synthesis as a Versatile Intermediate

The most significant application of this compound in organic synthesis is its role as a precursor to metal-free and metallophthalocyanines. Phthalocyanines are large, aromatic macrocycles analogous to naturally occurring porphyrins and are known for their intense color and high thermal stability, making them valuable as dyes, pigments, and functional materials. dergipark.org.tr

The synthesis involves the cyclotetramerization of four phthalonitrile-type molecules. dergipark.org.trnih.gov While starting from 1,2-dicyanobenzene (phthalonitrile) is common, substituted versions like this compound can be used to produce phthalocyanines with modified properties, such as improved solubility in organic solvents. The synthesis can proceed in a high-boiling solvent or can be templated around a metal ion to yield a metallophthalocyanine directly. dergipark.org.trnih.gov The general synthetic pathway often begins with o-xylene, which undergoes a series of reactions including bromination and cyanation to produce the dimethyl-dinitrile precursor, which is then cyclized. nih.gov

Furthermore, the nitrile groups of this compound can be chemically transformed to provide other useful intermediates. A primary example is the reduction of the two nitrile groups to form primary amines, yielding 2,3-Dimethylbenzene-1,4-diamine. nih.gov This resulting diamine is a valuable monomer in its own right, suitable for the synthesis of high-performance polymers such as polyimides and polyamides.

Table 1: Synthetic Utility of this compound

| Application Area | Reaction Type | Product Class |

|---|---|---|

| Macrocycle Synthesis | Cyclotetramerization | Phthalocyanines |

| Polymer Synthesis | Reduction to Diamine | Polyamide/Polyimide Monomers |

| Coordination Chemistry | Ligand Coordination | Metal-Nitrile Complexes |

Catalytic Applications

This compound is not typically used as a catalyst itself. Instead, its utility in the catalytic field stems from its role as a ligand in the formation of transition-metal complexes. unibo.it As a weakly coordinating ligand, it can be used to synthesize stable metal-nitrile precursor complexes. These precursors can then serve as starting materials in catalytic systems, where the nitrile ligand is subsequently replaced by a substrate molecule during the catalytic cycle. This strategy allows for the convenient generation of catalytically active species from a stable and easily handled pre-catalyst complex. unibo.it

Structure Activity Relationship Studies of 2,3 Dimethylbenzene 1,4 Dicarbonitrile Derivatives

Systematic Modification of the Benzene (B151609) Ring and Nitrile Groups

Systematic modifications of the 2,3-Dimethylbenzene-1,4-dicarbonitrile scaffold can be approached by altering the substituents on the aromatic ring or by chemical transformation of the nitrile functionalities.

Benzene Ring Modification: Further substitution on the benzene ring at the available 5- and 6-positions introduces additional electronic or steric effects.

Electrophilic Aromatic Substitution: The existing methyl groups are activating, ortho-, para-directing groups, while the nitrile groups are deactivating, meta-directing groups. The combined effect makes direct electrophilic substitution complex. However, under forcing conditions, reactions like nitration or halogenation could introduce substituents, guided by the cumulative directive effects of the four existing groups.

Nucleophilic Aromatic Substitution: Introducing potent electron-withdrawing groups onto the ring could render it susceptible to nucleophilic aromatic substitution, allowing for the displacement of a leaving group by a nucleophile.

Nitrile Group Modification: The nitrile groups are versatile functional handles that can be converted into various other functionalities, profoundly altering the molecule's chemical character.

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, passing through an amide intermediate. This would transform the molecule into 2,3-dimethylterephthalamide or 2,3-dimethylterephthalic acid.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile groups into primary amines, yielding 1,4-bis(aminomethyl)-2,3-dimethylbenzene. chemistrysteps.com Using milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitriles to aldehydes. chemistrysteps.com

Reactions with Organometallics: Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond. Subsequent hydrolysis of the intermediate imine yields ketones, providing a route to bis-ketone derivatives. chemistrysteps.com

Cyclization Reactions: The dinitrile functionality is a key precursor for synthesizing planar macrocyclic compounds like phthalocyanines and porphyrazines through template-based cyclotrimerization or cyclotetramerization reactions.

Impact of Substituent Effects on Reactivity and Electronic Properties

The electronic properties and reactivity of this compound are governed by the inductive and resonance effects of its substituents. The two methyl groups are electron-donating, while the two nitrile groups are strongly electron-withdrawing.

Electron-Donating Groups (Methyl): The methyl groups donate electron density to the benzene ring through an inductive effect and hyperconjugation. This effect increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles compared to unsubstituted terephthalonitrile.

Electron-Withdrawing Groups (Nitrile): The nitrile (-C≡N) groups are powerful electron-withdrawing substituents due to both the inductive effect of the electronegative nitrogen atom and a resonance effect. libretexts.org They withdraw electron density from the π-system of the benzene ring, making the ring electron-deficient ("π-acidic") and less reactive towards electrophilic substitution. msu.edu This withdrawal of electron density also makes the nitrile carbon itself more electrophilic and susceptible to nucleophilic attack.

The table below summarizes the expected impact of introducing an additional substituent at the 5-position of the this compound core.

| Substituent Type at Position 5 | Example | Effect on Benzene Ring Reactivity (Electrophilic Attack) | Effect on Nitrile Group Reactivity (Nucleophilic Attack) |

| Strongly Activating (Electron-Donating) | -NH₂, -OH | Increased | Slightly Decreased |

| Moderately Activating (Electron-Donating) | -OCH₃, -CH₃ | Increased | Slightly Decreased |

| Deactivating (Halogen) | -Cl, -Br | Decreased | Slightly Increased |

| Strongly Deactivating (Electron-Withdrawing) | -NO₂, -CF₃ | Strongly Decreased | Increased |

Comparative Studies with Isomeric Dicarbonitrile Compounds

The positioning of the nitrile groups on the benzene ring significantly influences the molecule's geometry, electronic properties, and reactivity. Comparing this compound to derivatives of its isomers, 1,2-Benzenedicarbonitrile (phthalonitrile) and 1,3-Benzenedicarbonitrile (isophthalonitrile), reveals key differences.

1,2-Benzenedicarbonitrile (Phthalonitrile) Derivatives: The proximity of the two nitrile groups in phthalonitrile derivatives is a defining feature. This arrangement is ideal for chelation with metal ions and for forming macrocycles like phthalocyanines. The close dipoles of the nitrile groups create a unique electronic environment. Steric hindrance between the adjacent nitrile groups and any substituents in the 3- or 6-positions can influence their reactivity.

1,3-Benzenedicarbonitrile (Isophthalonitrile) Derivatives: In these isomers, the nitrile groups are meta to each other. This separation minimizes direct steric and electronic interaction between them. They act more independently as electron-withdrawing groups, influencing the reactivity of the ring at the 2-, 4-, and 6-positions. Isophthalonitrile derivatives are often used to create angular or bent structures in polymers and metal-organic frameworks.

This compound: As a derivative of 1,4-benzenedicarbonitrile, this molecule has its nitrile groups in a para, linearly opposed arrangement. This symmetry means the molecular dipole moment is lower compared to its ortho and meta isomers. This linear geometry is often exploited in the synthesis of linear rigid polymers and liquid crystals. The methyl groups at the 2- and 3-positions introduce steric bulk around the nitrile groups, which can hinder the approach of nucleophiles or reagents for cyclization compared to unsubstituted terephthalonitrile.

| Property | 1,2-Dicarbonitrile Derivative (Phthalonitrile type) | 1,3-Dicarbonitrile Derivative (Isophthalonitrile type) | 1,4-Dicarbonitrile Derivative (Terephthalonitrile type) |

| Nitrile Group Position | Ortho (1,2) | Meta (1,3) | Para (1,4) |

| Molecular Geometry | Planar, potential for intramolecular strain | Angular/Bent | Linear/Rod-like |

| Key Reactivity | Prone to cyclization (e.g., phthalocyanine formation) | Independent nitrile reactivity, forms angular polymers | Forms linear polymers and liquid crystals |

| Steric Hindrance | High between adjacent groups | Lower between nitrile groups | Can be high at positions ortho to nitriles (e.g., 2,3-Me groups) |

Exploration of Fused Ring Systems Derived from this compound

This compound can serve as a building block (a dienophile or part of a diene system) for constructing larger, fused aromatic ring systems, such as naphthalenedicarbonitrile derivatives.

One primary synthetic route to achieve this is through a Diels-Alder reaction . In this [4+2] cycloaddition, the electron-deficient π-system of the dicyanobenzene ring can act as a dienophile, reacting with a suitable diene. The subsequent elimination of a small molecule (aromatization) would lead to a fused bicyclic system. For example, reaction with a substituted butadiene followed by oxidation could yield a substituted naphthalenedicarbonitrile. The methyl groups on the starting material would be incorporated into the final fused structure, influencing its properties.

The synthesis of substituted naphthoxy-phthalonitrile derivatives has been demonstrated through methods including Diels-Alder cycloaddition followed by aromatization, highlighting a viable pathway for creating complex fused systems from dicyanobenzene precursors. nih.gov These reactions expand the structural diversity available from simple dinitriles, allowing for the creation of complex aromatic architectures with tailored electronic and photophysical properties for advanced materials applications.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing aromatic dicarbonitriles like 2,3-dimethylbenzene-1,4-dicarbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Aromatic dicarbonitriles are typically synthesized via cyanation reactions. For 2,3-dimethyl derivatives, starting materials such as 2,3-dimethyl-1,4-dihalobenzene can undergo nucleophilic substitution with cyanide sources (e.g., CuCN or KCN) under reflux in polar aprotic solvents like DMF . Catalytic systems involving palladium or nickel may enhance efficiency in coupling reactions. Solvent choice and temperature critically impact reaction kinetics and purity. For example, ethanol reflux in cyclization reactions (as seen in benzo chromeno naphthyridine systems) ensures intermediate stability . Post-synthesis, recrystallization from ethanol or acetonitrile improves purity.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- NMR : H NMR reveals methyl group signals at δ 2.1–2.5 ppm (split due to adjacent substituents) and aromatic protons at δ 7.0–8.0 ppm. C NMR shows nitrile carbons at δ 115–120 ppm and methyl carbons at δ 20–25 ppm .

- IR : Strong C≡N stretching vibrations near 2230 cm confirm nitrile groups .

- Mass Spectrometry : Molecular ion peaks ([M]) and fragments consistent with methyl and nitrile loss (e.g., [M–CH]) validate the structure .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in crystallographic reports may arise from polymorphism or solvent inclusion. To resolve these:

- Perform single-crystal X-ray diffraction (SCXRD) under varied conditions (e.g., solvent evaporation vs. diffusion) to identify polymorphs .

- Use DFT calculations (e.g., Gaussian software) to compare experimental and theoretical bond lengths/angles, as demonstrated for cyclohexane-dicarbonitrile derivatives .

- Cross-reference with databases (e.g., Cambridge Structural Database) to assess data consistency .

Q. What strategies enhance the integration of this compound into coordination polymers for photocatalytic applications?

- Methodological Answer :

- Ligand Design : The rigid aromatic core and nitrile termini allow bridging metal centers (e.g., Ag or Cu). Pre-synthetic modification (e.g., introducing electron-withdrawing groups) can tune bandgap properties .

- Reaction Optimization : Use polar solvents (e.g., acetonitrile) and slow diffusion techniques to grow single crystals. Monitor self-assembly via FTIR and UV-Vis to confirm metal-ligand coordination .

- Photocatalytic Testing : Evaluate degradation of organic dyes (e.g., methylene blue) under UV/Vis light. Compare activity with control polymers lacking methyl/nitrile groups to isolate structure-function relationships .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., para to nitriles) prone to nucleophilic attack .

- Transition State Analysis : Calculate activation energies for substitution pathways (e.g., CN vs. OH attack) to predict regioselectivity .

- Validate models with experimental kinetic data (e.g., Hammett plots) using substituted analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound-based MOFs?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct TGA under inert atmospheres (N or Ar) to differentiate between framework decomposition (sharp mass loss) vs. solvent evaporation (gradual loss) .

- In Situ PXRD : Monitor structural changes during heating to correlate mass loss with crystallinity collapse .

- Reproducibility Checks : Replicate synthesis using reported methods (e.g., solvent ratios, metal salts) to isolate variables causing instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。